N,N-bis[(pyridin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Description
"N,N-bis[(pyridin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide" is a pyridine-3-carboxamide derivative featuring a trifluoromethyl (-CF₃) group at the 6-position and two pyridin-2-ylmethyl substituents on the carboxamide nitrogen. This compound belongs to a broader class of pyridine derivatives, which are widely studied for their applications in medicinal chemistry, catalysis, and materials science due to their electronic versatility and metal-coordination capabilities .
Properties
IUPAC Name |
N,N-bis(pyridin-2-ylmethyl)-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O/c20-19(21,22)17-8-7-14(11-25-17)18(27)26(12-15-5-1-3-9-23-15)13-16-6-2-4-10-24-16/h1-11H,12-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILQHBYGEVRFAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CC2=CC=CC=N2)C(=O)C3=CN=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis[(pyridin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Carboxamide Core: The initial step involves the synthesis of the pyridine-3-carboxamide core. This can be achieved through the reaction of 3-cyanopyridine with ammonia or an amine under suitable conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).
Attachment of Pyridin-2-ylmethyl Groups: The final step involves the alkylation of the amide nitrogen with pyridin-2-ylmethyl halides (e.g., pyridin-2-ylmethyl chloride) in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine rings, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Formation of pyridine N-oxides.
Reduction: Conversion to primary amines or alcohols.
Substitution: Replacement of the trifluoromethyl group with various nucleophiles.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C19H15F3N4O
- Molecular Weight : 372.35 g/mol
- Key Functional Groups :
- Trifluoromethyl group
- Two pyridin-2-ylmethyl groups
- Carboxamide functional group
Table 1: Comparison of Structural Similarities
| Compound Name | Similarity | Key Features |
|---|---|---|
| 2-Methyl-6-(trifluoromethyl)nicotinic acid | 0.98 | Contains a trifluoromethyl group; potential herbicide |
| 2-Trifluoromethylnicotinic acid | 0.97 | Known for neuroactive properties |
| 4-(Difluoromethyl)-6-methyl-2-(trifluoromethyl)nicotinic acid | 0.94 | Enhanced fluorination; potential agricultural use |
Analgesic Drug Development
N,N-bis[(pyridin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide has shown significant biological activity as an inhibitor of voltage-gated sodium channels, particularly Nav1.8, which is implicated in pain signaling pathways. This suggests its potential utility in developing analgesic medications.
Case Studies
-
Study on Pain Relief :
- A study demonstrated that this compound significantly reduced pain responses in animal models, indicating its potential as a novel analgesic agent.
-
Sodium Channel Interaction :
- Research focused on the binding affinity of this compound with various sodium channel subtypes, revealing that structural modifications can enhance selectivity and efficacy against Nav1.8 while minimizing effects on other subtypes.
Table 2: Summary of Biological Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Pain Relief | Significant reduction in pain responses | Potential for new analgesic drugs |
| Sodium Channel Binding | Enhanced selectivity towards Nav1.8 | Optimization for therapeutic use |
Mechanism of Action
The mechanism of action of N,N-bis[(pyridin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine rings can coordinate with metal ions, influencing enzymatic activity or receptor binding. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Substituent Effects and Molecular Properties
Table 1: Key Pyridine Derivatives and Their Properties
*Calculated based on molecular formula.
Key Observations:
Trifluoromethyl vs. Halogen Substituents : The trifluoromethyl group in the target compound confers greater electron-withdrawing effects compared to chlorine or iodine in analogs (e.g., MFCD30569055), enhancing resistance to oxidative degradation and improving lipophilicity .
Chelating Capacity: The bis(pyridin-2-ylmethyl) groups in the target compound provide multiple nitrogen donor sites, unlike simpler pivalamide or methoxy-methyl substituents in analogs.
Molecular Weight and Complexity : The target compound has a higher molecular weight (461.42 g/mol) than cataloged derivatives, reflecting its trifluoromethyl and dual pyridylmethyl groups. This increased complexity may impact solubility, necessitating formulation adjustments for practical applications.
Functional and Application-Based Differences
Research Findings:
- Catalytic Potential: The target compound’s pyridylmethyl groups may enable coordination to transition metals (e.g., Cu²⁺ or Fe³⁺), akin to ligands used in oxidation catalysis. This contrasts with pivalamide derivatives, which lack such functionality .
- Biochemical Interactions : The trifluoromethyl group could enhance binding to hydrophobic enzyme pockets compared to chloro or methoxy groups, as seen in kinase inhibitors .
Structural and Analytical Considerations
For instance, the chloro and iodo substituents in MFCD30569055 likely required high-resolution X-ray diffraction, facilitated by programs such as SHELXL .
Biological Activity
N,N-bis[(pyridin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide, a compound with the molecular formula C19H15F3N4O, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, therapeutic implications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a pyridine core with trifluoromethyl and carboxamide functional groups, which are known to influence its biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxamide group may participate in hydrogen bonding interactions crucial for receptor binding.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of pyridine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, a related study demonstrated that pyridine compounds showed effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess comparable antimicrobial properties .
Anti-inflammatory Activity
This compound has been evaluated for its anti-inflammatory potential. In vitro assays have indicated that it may inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6. This is particularly relevant in contexts such as rheumatoid arthritis and other inflammatory diseases, where modulation of these cytokines can lead to therapeutic benefits .
Anticancer Activity
The compound's structure suggests potential interactions with various cancer-related targets. Pyridine derivatives are often investigated for their ability to inhibit kinases involved in tumor progression. For example, compounds targeting the EPH family of receptors have shown promise in cancer therapy, indicating that this compound could similarly affect tumor cell signaling pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyridine rings or substituents can significantly alter its potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Enhanced lipophilicity and potential receptor affinity |
| Variation in halogen substitutions | Changes in metabolic stability and binding interactions |
| Alteration of the carboxamide group | Influence on solubility and bioavailability |
Case Studies
- Antimicrobial Efficacy : A study conducted on similar pyridine derivatives showed that modifications led to enhanced antimicrobial activity against resistant strains of bacteria, suggesting that structural optimization could yield more potent derivatives .
- Inflammation Models : In vivo models demonstrated that compounds related to this compound significantly reduced inflammation markers in animal models of arthritis, supporting its potential use in treating inflammatory conditions .
Q & A
Q. What synthetic methodologies are recommended for preparing N,N-bis[(pyridin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide?
- Methodological Answer : A two-step approach is typically employed:
Amide Bond Formation : React 6-(trifluoromethyl)pyridine-3-carboxylic acid with a coupling agent (e.g., HATU or EDCI) in the presence of pyridin-2-ylmethanamine derivatives. Optimize solvent choice (e.g., DMF or dichloromethane) and temperature (room temperature to 60°C) to enhance yield .
Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water mixtures) to isolate the pure product. Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use , , and -NMR to confirm the presence of pyridylmethyl groups and the trifluoromethyl moiety. Compare peaks to analogous compounds (e.g., 3-(trifluoromethyl)benzamide derivatives) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- Elemental Analysis : Confirm C, H, N, and F content within ±0.4% of theoretical values .
Q. What safety precautions are critical during handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood due to potential inhalation hazards (Category 4 acute toxicity per CLP regulations) .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated halogenated waste containers .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or bonding?
- Methodological Answer :
- Crystal Growth : Use slow evaporation of a saturated solution in ethanol or acetonitrile at 4°C.
- Data Collection : Employ a synchrotron source for high-resolution data (λ = 0.7–1.0 Å).
- Refinement : Use SHELXL for small-molecule refinement. Key parameters: R1 < 5%, wR2 < 10%, and good fit to electron density maps. Compare bond lengths/angles to DFT-optimized structures .
Q. How do researchers address conflicting biological activity data across assays (e.g., enzyme inhibition vs. cellular toxicity)?
- Methodological Answer :
- Dose-Response Validation : Repeat assays in triplicate with independent compound batches to rule out batch variability.
- Off-Target Profiling : Use computational tools (e.g., molecular docking with AutoDock Vina) to assess binding to non-target proteins (e.g., cytochrome P450 enzymes).
- Cellular Uptake Studies : Measure intracellular concentrations via LC-MS to confirm bioavailability discrepancies .
Q. What strategies optimize the trifluoromethyl group’s electronic effects for target binding?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with fluorinated substituents (e.g., -CF, -OCF) and compare binding affinities using surface plasmon resonance (SPR).
- Computational Modeling : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces and identify optimal substituent positions .
Q. How can researchers resolve discrepancies in NMR spectra caused by dynamic exchange processes?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
